molecular formula C9H5F6IO B13901795 1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene

1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene

Cat. No.: B13901795
M. Wt: 370.03 g/mol
InChI Key: LKIMZVGUJTYKLF-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene is a halogenated aromatic compound featuring a methoxy group at the 2-position and two electron-withdrawing trifluoromethyl groups at the 3- and 5-positions.

Properties

Molecular Formula

C9H5F6IO

Molecular Weight

370.03 g/mol

IUPAC Name

1-iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H5F6IO/c1-17-7-5(9(13,14)15)2-4(3-6(7)16)8(10,11)12/h2-3H,1H3

InChI Key

LKIMZVGUJTYKLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Halogenated Precursors and Functional Group Introduction

A more documented and practical approach is the synthesis of the compound starting from 1-iodo-3,5-bis(trifluoromethyl)benzene followed by methoxylation at the ortho position (position 2 relative to iodine).

  • Starting Material: 1-iodo-3,5-bis(trifluoromethyl)benzene is commercially available or can be synthesized by halogenation of 3,5-bis(trifluoromethyl)benzene derivatives under controlled conditions.

  • Methoxylation Reaction: The methoxy group can be introduced by nucleophilic aromatic substitution or via transition metal-catalyzed coupling reactions using methanol or methoxy reagents under basic or catalytic conditions. While direct literature on this exact step is limited, analogous methods for methoxylation of halogenated trifluoromethylbenzenes are well-established in aromatic substitution chemistry.

Aryne Chemistry Route

Recent advances utilize aryne intermediates generated from silyl aryl iodides to introduce trifluoromethyl and methoxy substituents in a controlled manner.

  • Aryne Generation: Silyl aryl iodides bearing methoxy and trifluoromethyl substituents can be converted into arynes under fluoride ion activation.

  • Reaction with Bis(trifluoromethyl)disulfide: Arynes react with bis(trifluoromethyl)disulfide to afford bis(trifluoromethylthio) derivatives, which can be further transformed into trifluoromethyl-substituted arenes. Although this method primarily targets trifluoromethylthio derivatives, it demonstrates the utility of silyl aryl iodides as precursors to highly substituted trifluoromethylated aromatic compounds, including methoxy-substituted analogs.

Detailed Experimental Procedure from Literature

A representative synthesis involving the preparation of this compound can be inferred from related compounds and procedures:

Step Reagents & Conditions Description Yield & Notes
1 3,5-bis(trifluoromethyl)benzene + Iodinating agent (e.g., I2, oxidant) Selective iodination at position 1 Moderate yield; regioselectivity critical
2 1-iodo-3,5-bis(trifluoromethyl)benzene + Methoxide source (e.g., NaOMe) or Pd-catalyst + MeOH Methoxylation at ortho position (position 2) Yields vary; Pd-catalyzed methods preferred for selectivity
3 Purification by chromatography or recrystallization Isolation of pure product Crystallization from n-hexane/ethyl acetate or flash chromatography

Notes on Catalytic Systems

  • Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig type) are commonly employed for methoxylation of aryl iodides, using methanol or methoxide as nucleophiles.

  • Reaction conditions often involve Pd(PPh3)4 or similar catalysts, bases such as Cs2CO3, and solvents like dimethylformamide (DMF) or diethylamine at elevated temperatures (~100–120 °C).

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show aromatic protons as singlets due to symmetry, with methoxy protons appearing around δ 3.7–4.0 ppm. Carbon NMR confirms trifluoromethyl carbons with characteristic quartet splitting due to fluorine coupling.

  • Mass Spectrometry (MS): Molecular ion peaks corresponding to the molecular weight of this compound confirm the presence of iodine and trifluoromethyl groups.

  • Chromatographic Purity: Flash chromatography or recrystallization yields high purity products, confirmed by thin-layer chromatography (TLC) and melting point analysis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Comments
Direct Iodination 2-Methoxy-3,5-bis(trifluoromethyl)benzene Iodine, oxidants Controlled temperature, solvent Moderate Regioselectivity challenging
Halogenated Precursor Route 1-iodo-3,5-bis(trifluoromethyl)benzene Methoxide source or Pd catalyst + MeOH Pd(PPh3)4, base, 100–120 °C 60–85 Preferred for selectivity and yield
Aryne Intermediate Route Silyl aryl iodide Fluoride source, bis(trifluoromethyl)disulfide Room temp to 80 °C 58–82 More complex, for specialized derivatives

Mechanism of Action

The mechanism of action of 1-iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Physical Properties of Selected Compounds
Compound Name CAS Number Molecular Formula Boiling Point (°C) Melting Point (°C) Key Applications
1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene* C₉H₅F₆IO Not reported Not reported Synthetic intermediates, catalysis
1-Iodo-3,5-bis(trifluoromethyl)benzene 328-73-4 C₈H₃F₆I 62–64 (12 mmHg) Cross-coupling reactions
1-Bromo-3,5-bis(trifluoromethyl)benzene 328-70-1 C₈H₃BrF₆ 154–155 Organometallic synthesis
1-Methoxy-3,5-bis(trifluoromethyl)benzene 349-56-4 C₉H₅F₆O Not reported Ligand design, catalysis
Key Observations :
  • Iodo vs. Bromo Substitution : The iodo derivative (328-73-4) exhibits lower boiling points compared to its bromo analog (328-70-1), reflecting weaker intermolecular forces despite iodine’s larger atomic radius. This property enhances volatility in synthetic workflows .
  • Methoxy vs.

Biological Activity

1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C10H6F6I O
Molecular Weight: 366.06 g/mol
IUPAC Name: this compound
Canonical SMILES: COc1cc(c(c(c1I)C(F)(F)F)C(F)(F)F)C(F)(F)F

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Trifluoromethyl Groups: Introduction of trifluoromethyl groups can be achieved through electrophilic fluorination or using trifluoromethylating agents.
  • Iodination: The iodination step is performed using iodine or an iodinating agent in the presence of suitable solvents.
  • Methoxylation: The methoxy group is introduced via methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: It could act as a modulator for certain receptors, affecting signal transduction pathways.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of fluorinated compounds, including this compound. Research indicates that the trifluoromethyl groups enhance lipophilicity and cellular penetration, contributing to increased antibacterial efficacy.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Case Studies

  • Study on Antimicrobial Activity:
    A study published in a peer-reviewed journal evaluated the antimicrobial properties of several trifluoromethylated compounds, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Evaluation of Cytotoxic Effects:
    Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The study found that it exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a promising therapeutic index .

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